![molecular formula C18H17ClN4O2S2 B3413529 5-chloro-N-(4-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)thiophene-2-sulfonamide CAS No. 946238-97-7](/img/structure/B3413529.png)
5-chloro-N-(4-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)thiophene-2-sulfonamide
Overview
Description
The compound “5-chloro-N-(4-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)thiophene-2-sulfonamide” is a complex organic molecule that contains several functional groups and rings, including a pyrrolidine ring, a pyridazine ring, a phenyl ring, and a thiophene ring . The pyrrolidine ring is a five-membered nitrogen heterocycle widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Synthesis Analysis
While the specific synthesis process for this compound is not available, the synthesis of similar compounds often involves the reaction between precursors containing the desired functional groups . For example, the synthetic route to obtain 3-chloro-N-aryl pyrrolidine-2,5-dione derivatives started with the reaction between maleic anhydride and aromatic amines .Molecular Structure Analysis
The molecular structure of this compound is likely to be complex due to the presence of multiple rings and functional groups. The pyrrolidine ring contributes to the stereochemistry of the molecule and increases three-dimensional coverage due to the non-planarity of the ring .Mechanism of Action
Target of Action
It is known that pyrrolidine and pyridazinone, two key components of this compound, are widely used by medicinal chemists to obtain compounds for the treatment of various human diseases .
Mode of Action
It is suggested that the pyrrolidine ring and its derivatives, including pyrrolizines, pyrrolidine-2-one, pyrrolidine-2,5-diones and prolinol, have target selectivity . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Biochemical Pathways
It is known that pyrrolidine and pyridazinone derivatives have been demonstrated to possess a wide range of biological properties .
Result of Action
Compounds containing pyrrolidine and pyridazinone have been shown to exhibit a wide range of pharmacological activities .
properties
IUPAC Name |
5-chloro-N-[4-(6-pyrrolidin-1-ylpyridazin-3-yl)phenyl]thiophene-2-sulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN4O2S2/c19-16-8-10-18(26-16)27(24,25)22-14-5-3-13(4-6-14)15-7-9-17(21-20-15)23-11-1-2-12-23/h3-10,22H,1-2,11-12H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VEYAHHPOPVVMSS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NN=C(C=C2)C3=CC=C(C=C3)NS(=O)(=O)C4=CC=C(S4)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN4O2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-chloro-N-{4-[6-(pyrrolidin-1-yl)pyridazin-3-yl]phenyl}thiophene-2-sulfonamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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